![molecular formula C10H10F3NO4S B3019173 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid CAS No. 1097822-39-3](/img/structure/B3019173.png)

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

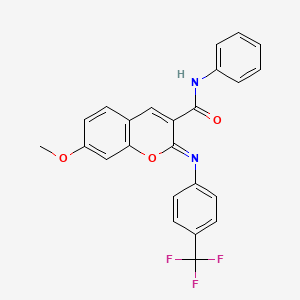

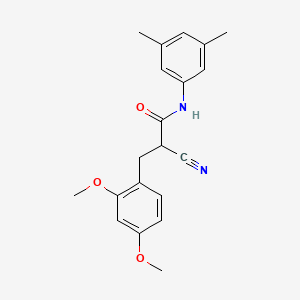

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with sulfonylamino groups and their reactivity, stability, and structural characteristics are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations, which could potentially be applied to the synthesis of this compound . Additionally, hydrolytic transformations under microwave irradiation in alkaline medium have been used to synthesize N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which may offer a pathway to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also be employed to understand the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonylamino compounds can be influenced by the presence of different substituents on the aromatic ring. For instance, the stability and mechanism of degradation of derivatives of sulfonylhydrazono acetic acid have been studied, indicating that certain structural modifications can affect their stability . Silver acetate catalyzed hydroamination is another reaction that demonstrates the reactivity of sulfonylamino compounds, which could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acidity and the formation of coordination polymers with alkali carboxylates, have been reported . These studies provide insights into the behavior of the sulfonylamino group in different chemical environments, which can be extrapolated to understand the properties of this compound. Additionally, the separation of stereoisomers by reverse phase high-performance liquid chromatography (HPLC) indicates the importance of stereochemistry in the physical properties of these compounds .

作用機序

Target of Action

The primary target of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . It binds to the PPAR, leading to a conformational change in the receptor. This change allows the receptor to bind to specific regions of DNA, called PPAR response elements (PPREs), and modulate the transcription of nearby genes . The result is a change in the expression of genes involved in various biological processes, including inflammation and metabolism .

Biochemical Pathways

The activation of PPARs by this compound affects several biochemical pathways. One of the most significant is the regulation of central inflammation . By modulating the expression of inflammatory genes, this compound can control the process of inflammation in the brain .

Result of Action

The activation of PPARs by this compound leads to a decrease in the expression of inflammatory genes, resulting in a reduction of inflammation in the brain . This can have significant effects at the molecular and cellular levels, potentially influencing the progression of diseases characterized by central inflammation .

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity. If it’s intended to be used as a pharmaceutical, future research might focus on testing its biological activity, determining its mechanism of action, and conducting preclinical and clinical trials .

特性

IUPAC Name |

2-[methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO4S/c1-14(6-9(15)16)19(17,18)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXQVZHPNOKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)